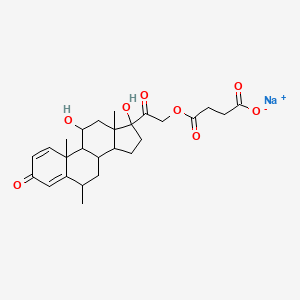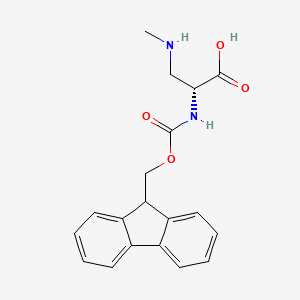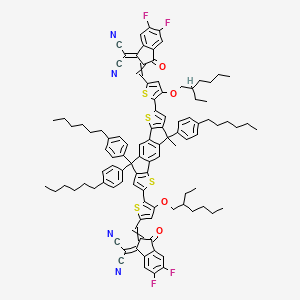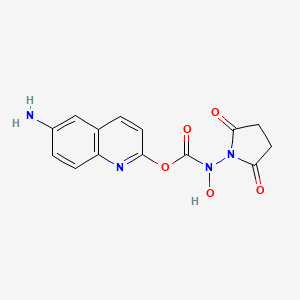
rac-syn N,N-Diethyl-d10 Norephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-syn N,N-Diethyl-d10 Norephedrine: is a labeled compound used primarily in metabolic research. It is a deuterated form of rac-syn N,N-Diethyl Norephedrine, which is a metabolite of Diethylpropione. The compound has a molecular formula of C13H11D10NO and a molecular weight of 217.37. It is often used as a reference standard in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drug products.
Mechanism of Action
The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing the release and reuptake of neurotransmitters such as norepinephrine.
Pathways Involved: It affects the sympathetic nervous system, leading to increased heart rate, blood pressure, and bronchodilation.
Comparison with Similar Compounds
rac-syn N,N-Diethyl-d10 Norephedrine is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Diethylpropione: The parent compound, used as an appetite suppressant.
N,N-Diethyl Norephedrine: The non-deuterated form, used in similar research applications but without the benefits of deuterium labeling.
Pipradrol-d5 Hydrochloride: Another deuterated compound used in metabolic research, but with different pharmacological properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |
InChI Key |
JMFCQRKXGIHOAN-VUXGSNQBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N([C@@H](C)[C@H](C1=CC=CC=C1)O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

![7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)


![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)

![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
